molecular formula C16H13ClN4O2 B1293003 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide CAS No. 1119450-82-6

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B1293003
CAS No.: 1119450-82-6
M. Wt: 328.75 g/mol
InChI Key: BTVMZLWTOAIYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c17-9-14-20-15(21-23-14)11-4-3-5-12(8-11)16(22)19-10-13-6-1-2-7-18-13/h1-8H,9-10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVMZLWTOAIYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148918
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-pyridinylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-82-6
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-pyridinylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-pyridinylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with a chloromethylating agent. This step often requires the use of a base, such as sodium hydroxide, and a solvent like ethanol or acetonitrile.

  • Attachment of the Pyridinylmethyl Group: : The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the oxadiazole intermediate with a pyridinylmethyl halide under basic conditions.

  • Formation of the Benzamide Core: : The final step involves coupling the intermediate with a benzoyl chloride derivative to form the benzamide structure. This reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloromethyl group in the oxadiazole ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the oxadiazole ring or the benzamide core.

  • Coupling Reactions: : The benzamide core can participate in coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents and modify the compound’s properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce an aldehyde or carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The oxadiazole ring is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties. It may also find applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring can form hydrogen bonds and engage in π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Oxadiazole/Benzamide) Biological Activity/Application References
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide (Target) C₁₆H₁₃ClN₄O₂ 328.76 Oxadiazole: ClCH₂; Benzamide: Pyridin-2-ylmethyl Not explicitly reported (Research use)
Flufenoxadiazam (N-(2-Fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide) C₁₆H₉F₄N₃O₂ 351.26 Oxadiazole: CF₃; Benzamide: 2-Fluorophenyl Fungicide (ISO-approved)
N-[2-(Acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide C₁₄H₁₅ClN₄O₃ 323.00 Oxadiazole: ClCH₂; Benzamide: Acetamidoethyl Research chemical (Radiolabeling studies)
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide C₁₂H₁₀ClF₃N₃O₂ 314.67 Oxadiazole: ClCH₂; Benzamide: CF₃CH₂ Research chemical (No activity reported)
N-[[5-[2-(2-Imidazol-1-ylethyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methyl]-3-(trifluoromethoxy)benzamide C₂₄H₁₉F₃N₆O₃ 520.45 Oxadiazole: Indazole-imidazole; Benzamide: CF₃O Voltage-gated sodium (Nav) channel ligand
3-(5-(Bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)-N-benzylbenzamide C₁₇H₁₂BrF₂N₃O₂ 416.20 Oxadiazole: BrCF₂; Benzamide: Benzyl Precursor for radiosynthesis
Key Comparison Points :

Oxadiazole Substituent Effects: The chloromethyl group (ClCH₂) in the target compound contrasts with trifluoromethyl (CF₃) in flufenoxadiazam and bromodifluoromethyl (BrCF₂) in radiosynthesis precursors. Bromodifluoromethyl derivatives (e.g., 3-(5-(BrCF₂)-oxadiazol-3-yl)benzamide) are used in late-stage radiosynthesis for positron emission tomography (PET) tracers due to their reactivity with [¹⁸F]fluoride .

2-Fluorophenyl (flufenoxadiazam): Enhances fungicidal activity by interacting with fungal enzyme active sites .

Biological Activity: Flufenoxadiazam is an ISO-recognized fungicide, demonstrating the importance of the CF₃ group in agrochemical efficacy . Indazole-imidazole hybrids (e.g., C₂₄H₁₉F₃N₆O₃) exhibit nanomolar affinity for Nav channels, highlighting the role of extended aromatic systems in neurological drug design .

Synthetic Utility :

  • Compounds like 3-(5-(BrCF₂)-oxadiazol-3-yl)benzamide serve as precursors for [¹⁸F]radiolabeling, critical for developing PET imaging agents .

Research Implications

  • The chloromethyl group in the target compound offers a reactive handle for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) .
  • Pyridin-2-ylmethyl substitution may position this compound for CNS or antimicrobial applications, though specific activity data are lacking in the provided evidence.
  • Comparative analysis suggests that electron-withdrawing substituents (Cl, CF₃, BrCF₂) on the oxadiazole ring enhance stability and target engagement, while bulky benzamide groups (e.g., indazole-imidazole) improve selectivity for protein binding pockets .

Biological Activity

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chloromethyl group attached to a 1,2,4-oxadiazole ring, which is further linked to a pyridine and a benzamide moiety. The molecular formula is C11H10ClN3OC_{11}H_{10}ClN_3O with a molecular weight of approximately 235.67 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Density1.35 g/cm³
Boiling Point350.3 °C
Flash Point165.7 °C

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The chloromethyl group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing oxadiazole moieties. For instance, derivatives similar to 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds could effectively reduce the viability of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: RET Kinase Inhibition
A related compound containing a similar oxadiazole structure was evaluated for its ability to inhibit RET kinase, an important target in certain cancers. The study found that the compound exhibited moderate to high potency in ELISA-based kinase assays and significantly inhibited cell proliferation driven by both wild-type and mutant forms of RET .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored extensively. Compounds with similar structures have demonstrated activity against a range of bacterial and fungal pathogens. For example, certain derivatives were tested for their inhibitory effects against Gram-positive and Gram-negative bacteria, showing MIC values comparable to standard antibiotics .

Table: Antimicrobial Activity Summary

PathogenCompound Activity (MIC)Control (Standard Drug)
Staphylococcus aureus2 μg/mlNorfloxacin (2 μg/ml)
Escherichia coli4 μg/mlCiprofloxacin (4 μg/ml)
Candida albicans1 μg/mlFluconazole (1 μg/ml)

Structure-Activity Relationship (SAR)

The biological activities of compounds like 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide can be influenced by various substituents on the benzamide and oxadiazole rings. Research indicates that electron-withdrawing groups enhance inhibitory activity against microbial strains and cancer cells .

Q & A

Basic: What are the recommended synthetic routes for 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine, followed by chloromethylation using POCl₃ or SOCl₂ under reflux (90–100°C) .
  • Step 2 : Coupling the oxadiazole intermediate with a pyridin-2-ylmethylamine derivative via nucleophilic acyl substitution. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., triethylamine) to facilitate the reaction .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of chloromethylating agent) and temperature to minimize byproducts like over-chlorinated species .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • NMR : ¹H/¹³C NMR can confirm the benzamide backbone and pyridine/oxadiazole substituents. Key signals include aromatic protons (δ 7.2–8.5 ppm) and oxadiazole C=O (δ 165–170 ppm in ¹³C) .
  • XRD : Single-crystal X-ray diffraction (e.g., orthorhombic P2₁2₁2₁ space group) provides precise bond lengths and angles, critical for validating the chloromethyl group’s position and planarity of the oxadiazole ring .
  • HRMS : Use high-resolution mass spectrometry to confirm molecular formula (e.g., C₁₆H₁₄ClN₃O₂) and isotopic patterns .

Advanced: How can computational modeling predict the compound’s interaction with bacterial enzyme targets like Acps-PPTase?

  • Docking Studies : Use software like AutoDock Vina to model binding to PPTase active sites. The oxadiazole ring may act as a hydrogen bond acceptor, while the chloromethyl group enhances hydrophobic interactions .
  • MD Simulations : Run molecular dynamics (GROMACS) to assess stability of the enzyme-ligand complex over 100 ns. Analyze RMSD and binding free energy (MM-PBSA) to prioritize analogs with stronger affinity .

Advanced: What strategies resolve contradictions in biological activity data across different assays?

  • Dose-Response Curves : Perform IC₅₀ assays in triplicate using standardized bacterial strains (e.g., E. coli ATCC 25922) to account for variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed oxadiazole) that may interfere with activity .
  • Control Experiments : Include known PPTase inhibitors (e.g., triclosan) to validate target specificity .

Advanced: How does the chloromethyl group influence the compound’s pharmacokinetic properties and metabolic stability?

  • Lipophilicity : The chloromethyl group increases logP (measured via shake-flask method), enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolism : Cytochrome P450 assays (e.g., human liver microsomes) show oxidative dechlorination as a major pathway. Stabilize via fluorinated analogs (e.g., CF₃ substitution) to slow metabolism .

Basic: What are common synthetic byproducts, and how are they characterized?

  • Over-Chlorination : Detect via HRMS (m/z +34 for Cl₂ adducts). Mitigate by reducing POCl₃ equivalents .
  • Ester Hydrolysis : If benzamide precursors are incompletely reacted, monitor for carboxylic acid byproducts (δ 170–175 ppm in ¹³C NMR) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Oxadiazole Modifications : Replace chloromethyl with trifluoromethyl to enhance metabolic stability (see IC₅₀ shifts from 2.1 µM to 0.8 µM in PPTase inhibition) .
  • Pyridine Substitutions : Introduce electron-withdrawing groups (e.g., nitro) to strengthen π-π stacking with enzyme aromatic residues .

Basic: What stability challenges arise during storage, and how are they addressed?

  • Hydrolysis : The oxadiazole ring is susceptible to moisture. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO .
  • Light Sensitivity : UV-Vis spectra show degradation above 300 nm. Use amber vials for long-term storage .

Advanced: What mechanistic insights explain the compound’s dual inhibition of Class I/II PPTase enzymes?

  • Binding Pocket Analysis : Crystallography reveals the chloromethyl group occupies a hydrophobic cleft in Class I, while the pyridine nitrogen hydrogen-bonds with a conserved aspartate in Class II .
  • Enzyme Kinetics : Competitive inhibition (Ki = 1.5 µM) confirmed via Lineweaver-Burk plots with malonyl-CoA as substrate .

Advanced: How can regioselectivity issues in oxadiazole synthesis be mitigated?

  • Microwave-Assisted Synthesis : Reduce reaction time from 3 hours to 20 minutes at 120°C, minimizing side reactions .
  • Protecting Groups : Temporarily mask the pyridin-2-ylmethylamine with Boc to prevent unwanted nucleophilic attack during cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.